molecular formula C37H35N3O7 B160703 N4-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine CAS No. 67219-55-0

N4-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine

Cat. No.: B160703
CAS No.: 67219-55-0
M. Wt: 633.7 g/mol
InChI Key: MYSNCIZBPUPZMQ-UHFFFAOYSA-N
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Description

N4-Benzoyl-5?-O-(4,4?-dimethoxytrityl)-2?-deoxycytidine is a purine nucleoside analog. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Benzoyl-5?-O-(4,4?-dimethoxytrityl)-2?-deoxycytidine involves the protection of the nucleoside with benzoyl and dimethoxytrityl groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the protection and deprotection steps. The specific synthetic route may vary depending on the desired purity and yield of the final product .

Industrial Production Methods

Industrial production of N4-Benzoyl-5?-O-(4,4?-dimethoxytrityl)-2?-deoxycytidine follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure the high purity of the final product. The use of automated systems and quality control measures is essential to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

N4-Benzoyl-5?-O-(4,4?-dimethoxytrityl)-2?-deoxycytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleoside derivatives, while substitution reactions can introduce new functional groups into the nucleoside structure .

Scientific Research Applications

N4-Benzoyl-5?-O-(4,4?-dimethoxytrityl)-2?-deoxycytidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N4-Benzoyl-5?-O-(4,4?-dimethoxytrityl)-2?-deoxycytidine involves the inhibition of DNA synthesis. The compound targets DNA polymerases and other enzymes involved in DNA replication, leading to the disruption of DNA synthesis and induction of apoptosis in cancer cells. The molecular targets and pathways involved include DNA polymerases, apoptotic pathways, and cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

    N4-Benzoyl-5?-O-(4,4?-dimethoxytrityl)-3?-deoxycytidine: Another nucleoside analog with similar protective groups.

    N4-Benzoyl-5?-O-(4,4?-dimethoxytrityl)-2?-O-methylcytidine: A modified nucleoside with an additional methyl group.

Uniqueness

N4-Benzoyl-5?-O-(4,4?-dimethoxytrityl)-2?-deoxycytidine is unique due to its specific protective groups and its ability to inhibit DNA synthesis effectively. Its structure allows for targeted interactions with DNA polymerases and other enzymes, making it a valuable compound in anticancer research .

Biological Activity

N4-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine (Bz-DMT-dC) is a modified nucleoside that has garnered attention for its potential applications in molecular biology and medicinal chemistry. Its structural modifications enhance its stability and biological activity, making it a valuable compound for various research applications.

Bz-DMT-dC has the following chemical characteristics:

PropertyValue
Molecular Formula C37H35N3O7
Molecular Weight 633.701 g/mol
CAS Number 67219-55-0
Melting Point 119°C
Purity ≥99.0% (HPLC)

The biological activity of Bz-DMT-dC is primarily attributed to its ability to mimic natural nucleosides, allowing it to integrate into nucleic acid structures. This integration can interfere with nucleic acid synthesis and function, providing a basis for its potential therapeutic applications.

Inhibition of Nucleic Acid Synthesis

Research indicates that Bz-DMT-dC can inhibit the activity of DNA polymerases, which are essential for DNA replication. This inhibition can lead to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells.

Biological Activity Studies

Several studies have investigated the biological activities of Bz-DMT-dC, particularly its cytotoxic effects and potential as an antiviral agent.

Case Study: Cytotoxicity Against Cancer Cells

In vitro studies have demonstrated that Bz-DMT-dC exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Line Tested: Human leukemia HL-60 cells
  • EC50 Value: 1 µM
  • Mechanism: Induction of apoptosis through the activation of caspases.

This study highlights the compound's potential as a chemotherapeutic agent.

Antiviral Activity

Bz-DMT-dC has also been evaluated for its antiviral properties. It showed promising results against certain viruses by inhibiting viral replication at low concentrations.

Comparative Analysis with Other Nucleoside Analogues

The following table compares Bz-DMT-dC with other nucleoside analogues regarding their biological activities:

CompoundEC50 (µM)Mechanism of ActionTargeted Virus/Cancer Cell Type
Bz-DMT-dC 1DNA polymerase inhibitionHL-60 leukemia cells
Acyclovir 0.5Viral DNA polymerase inhibitionHerpes Simplex Virus
Zidovudine (AZT) 0.1Reverse transcriptase inhibitionHIV

Properties

CAS No.

67219-55-0

Molecular Formula

C37H35N3O7

Molecular Weight

633.7 g/mol

IUPAC Name

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C37H35N3O7/c1-44-29-17-13-27(14-18-29)37(26-11-7-4-8-12-26,28-15-19-30(45-2)20-16-28)46-24-32-31(41)23-34(47-32)40-22-21-33(39-36(40)43)38-35(42)25-9-5-3-6-10-25/h3-22,31-32,34,41H,23-24H2,1-2H3,(H,38,39,42,43)

InChI Key

MYSNCIZBPUPZMQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O

Appearance

Powder

Key on ui other cas no.

67219-55-0

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of N4-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine in oligonucleotide synthesis?

A1: this compound serves as a protected building block in the synthesis of oligodeoxycytidylyl-phosphorothioates [1, 2]. The 4,4'-dimethoxytrityl (DMT) group protects the 5'-hydroxyl group, allowing for regioselective reactions at the 3' end. The benzoyl group protects the exocyclic amine on the cytosine base, preventing unwanted side reactions during oligonucleotide assembly.

Q2: How is the stereochemistry of the phosphorothioate linkage controlled using this compound?

A2: The provided research highlights two approaches for controlling stereochemistry during phosphorothioate oligonucleotide synthesis:

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